molecular formula C14H17ClN2O B6981179 N-but-2-ynyl-2-(4-chlorophenyl)-2-(dimethylamino)acetamide

N-but-2-ynyl-2-(4-chlorophenyl)-2-(dimethylamino)acetamide

Cat. No.: B6981179
M. Wt: 264.75 g/mol
InChI Key: JHUFTNHAFAOMMW-UHFFFAOYSA-N
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Description

N-but-2-ynyl-2-(4-chlorophenyl)-2-(dimethylamino)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a but-2-ynyl group, a 4-chlorophenyl group, and a dimethylamino group attached to an acetamide backbone

Properties

IUPAC Name

N-but-2-ynyl-2-(4-chlorophenyl)-2-(dimethylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-4-5-10-16-14(18)13(17(2)3)11-6-8-12(15)9-7-11/h6-9,13H,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUFTNHAFAOMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C(C1=CC=C(C=C1)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-2-ynyl-2-(4-chlorophenyl)-2-(dimethylamino)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with dimethylamine under controlled conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 4-chlorophenyl group, often using a Friedel-Crafts acylation reaction.

    Addition of the But-2-ynyl Group: The final step involves the addition of the but-2-ynyl group to the acetamide backbone, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-but-2-ynyl-2-(4-chlorophenyl)-2-(dimethylamino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-but-2-ynyl-2-(4-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-but-2-ynyl-2-(4-fluorophenyl)-2-(dimethylamino)acetamide: Similar structure with a fluorine atom instead of chlorine.

    N-but-2-ynyl-2-(4-bromophenyl)-2-(dimethylamino)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-but-2-ynyl-2-(4-methylphenyl)-2-(dimethylamino)acetamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-but-2-ynyl-2-(4-chlorophenyl)-2-(dimethylamino)acetamide is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

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